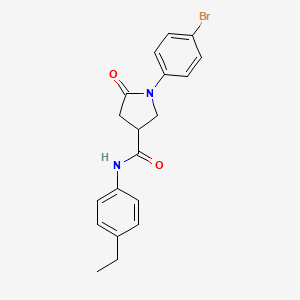
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Bepotastine, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a selective histamine H1 receptor antagonist. It blocks the binding of histamine to H1 receptors, thereby preventing the release of inflammatory mediators and reducing the symptoms of allergic reactions. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects. It reduces the levels of eosinophils, mast cells, and basophils, which are involved in allergic reactions. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the release of histamine and leukotrienes, which are involved in the pathogenesis of various diseases. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is readily available and can be easily synthesized. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also stable under normal laboratory conditions. However, 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve and administer in vivo. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the development of more potent and selective H1 receptor antagonists. Another potential direction is the investigation of the potential therapeutic applications of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in other diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further research is needed to explore the potential use of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzaldehyde, 4-ethylphenylhydrazine, and pyrrolidine-3-carboxylic acid in the presence of acetic acid and acetic anhydride. The reaction yields 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a white crystalline solid with a melting point of 151-153°C.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in treating allergic rhinitis, urticaria, and atopic dermatitis. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-13-3-7-16(8-4-13)21-19(24)14-11-18(23)22(12-14)17-9-5-15(20)6-10-17/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHDJQEWCGRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (4-ethyl-phenyl)-amide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

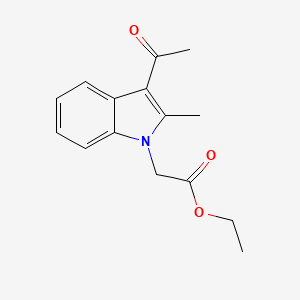
![2-({[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5152996.png)
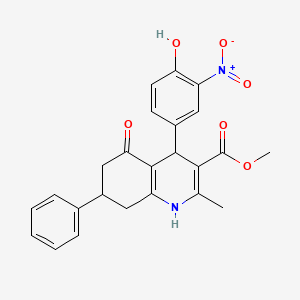
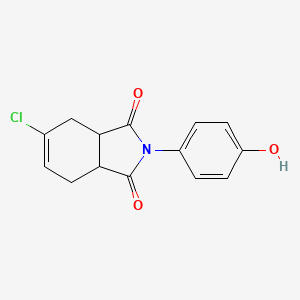
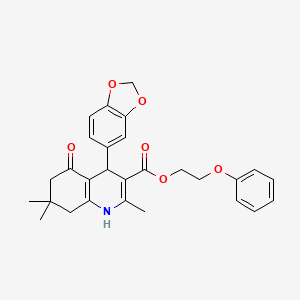
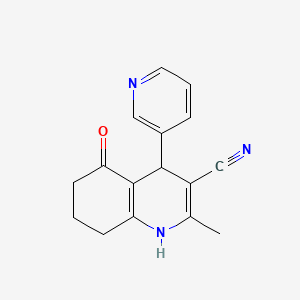
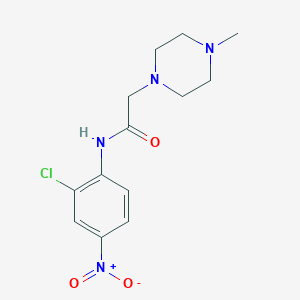
![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)
![methyl 4-{[5-(2,5-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5153045.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine](/img/structure/B5153049.png)
![3-chloro-N-cyclopentyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153065.png)
